molecular formula C10H12FNO2 B2851453 N-[2-(2-fluorophenoxy)ethyl]acetamide CAS No. 331670-02-1

N-[2-(2-fluorophenoxy)ethyl]acetamide

Cat. No.: B2851453
CAS No.: 331670-02-1
M. Wt: 197.209
InChI Key: NTRMPUJBZRSPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenoxy)ethyl]acetamide: is an organic compound with the molecular formula C10H12FNO2 It is characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to an acetamide group

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • N-(2-(2-fluorophenyl)ethyl)acetamide
  • N-(2-(2-chlorophenoxy)ethyl)acetamide

Comparison: N-[2-(2-fluorophenoxy)ethyl]acetamide is unique due to the specific positioning of the fluorine atom on the phenoxy group. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRMPUJBZRSPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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